molecular formula C23H19ClN2O2S B375856 [3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone CAS No. 361154-01-0

[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone

Cat. No. B375856
CAS RN: 361154-01-0
M. Wt: 422.9g/mol
InChI Key: IAIHQWOYUMFKRM-UHFFFAOYSA-N
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Description

“3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone” is a chemical compound with the molecular formula C23H19ClN2O2S . It has a molecular weight of 422.92716 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely unknown. Its molecular weight is 422.92716 , but other properties such as melting point, boiling point, and solubility have not been reported .

Scientific Research Applications

Pharmacological Research

The indole moiety present in the compound is a significant scaffold in pharmacology. Indole derivatives are known for their wide range of biological activities, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , and antimalarial properties . This compound could be synthesized and screened for these activities, contributing to the development of new therapeutic agents.

Chemical Synthesis

The compound’s complex structure could serve as a precursor for synthesizing various alkaloid derivatives . Alkaloids are naturally occurring compounds that have significant applications in medicine due to their pharmacological effects .

Agricultural Chemistry

Indole derivatives like this compound can be explored for their role as plant growth regulators . Indole-3-acetic acid, for example, is a plant hormone that promotes growth and could be structurally related to this compound .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound are not clear from the available information. Given its complex structure, it could be of interest in the field of organic chemistry for the development of new synthetic methods or as a potential bioactive compound .

properties

IUPAC Name

[3-amino-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-12-6-11-17(28-12)18-15-4-2-3-5-16(15)26-23-19(18)20(25)22(29-23)21(27)13-7-9-14(24)10-8-13/h6-11H,2-5,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIHQWOYUMFKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)C5=CC=C(C=C5)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone

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